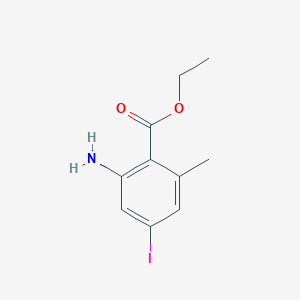

Ethyl 2-amino-4-iodo-6-methylbenzoate

Description

Properties

Molecular Formula |

C10H12INO2 |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

ethyl 2-amino-4-iodo-6-methylbenzoate |

InChI |

InChI=1S/C10H12INO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

KVBSLJJKKUQFQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)I)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Functionalization of a benzoate ester precursor with appropriate substituents (amino, methyl).

- Electrophilic aromatic iodination at the 4-position.

- Protection/deprotection steps if necessary.

- Purification by crystallization or chromatography.

The key challenge is selective iodination at the 4-position without affecting other substituents.

Halogenation (Iodination) of 2-Amino-6-methylbenzoate Esters

A common approach begins with ethyl 2-amino-6-methylbenzoate or a protected derivative. Electrophilic iodination is performed using iodine (I2) or iodine sources such as N-iodosuccinimide (NIS) under controlled temperature and solvent conditions.

Example from Patent CN103553991A:

- Starting from 2-methoxy-4-acetylamino-benzoic acid methyl ester (a close analog), iodination is performed using iodine in methylene dichloride solvent at 35-40 °C for 10 hours.

- The molar ratio of substrate to iodine is approximately 1:1.15.

- The reaction yields 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester intermediate.

- Subsequent steps involve sulfonylation and deprotection to yield the amino-substituted product.

Though this patent focuses on sulfone derivatives, the halogenation step is directly applicable to iodination of amino-benzoate esters.

Direct Amination and Iodination via Radical or Oxidative Methods

Recent literature describes oxidative halogenation using radical initiators and oxidants to achieve halogenation and amination in one-pot or sequential steps.

- A method uses N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) with potassium persulfate (K2S2O8) in alcohol solvents at 60 °C under air to synthesize 2-aminobenzoates with halogen substituents.

- This method allows simultaneous halogenation and amination on benzoate esters.

- Purification is done by flash column chromatography.

- Yields for analogous brominated compounds reach ~66%, suggesting similar efficiency for iodinated analogs.

Catalytic Halogenation Using Copper Catalysts

Copper(I) salts such as cuprous iodide (CuI) or cuprous chloride (CuCl) are used as catalysts to facilitate halogenation and sulfonylation reactions.

- In the patent CN103553991A, cuprous iodide catalyzes the reaction of halogenated intermediates with sodium ethanesulfinate in DMF at 65-70 °C for 10 hours.

- This approach enhances regioselectivity and yield (up to 85% for related compounds).

- The catalyst also assists in the subsequent conversion steps leading to the amino-substituted benzoate.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Ethyl 2-amino-6-methylbenzoate or protected analog | Protection may be acetyl or methoxy groups |

| Halogenating agent | Iodine (I2), N-iodosuccinimide (NIS) | Molar ratio ~1:1 to 1:1.2 |

| Solvent | Methylene dichloride, DMF, or alcohols | Methylene dichloride common for halogenation |

| Temperature | 10-40 °C (halogenation), 50-90 °C (catalytic steps) | Controlled to avoid over-iodination |

| Catalyst | Cuprous iodide (CuI), cuprous chloride (CuCl) | Catalyzes sulfonylation and halogenation |

| Reaction time | 2-10 hours | Longer times favor complete conversion |

| Purification | Crystallization, flash column chromatography | HPLC used for purity analysis |

| Yield | 66-85% | High yields reported in patent and literature |

Detailed Reaction Scheme Example

Step 1: Iodination

- Ethyl 2-amino-6-methylbenzoate is dissolved in methylene dichloride.

- Iodine is added slowly at 10-40 °C.

- Reaction stirred for 2-8 hours.

- Product: this compound intermediate.

Step 2: Purification

- Reaction mixture concentrated under reduced pressure.

- Crude product purified by crystallization or column chromatography.

Step 3: Optional Functional Group Transformations

- If protecting groups were used, deprotection under acidic or basic conditions.

- Further derivatization as needed.

Analytical Characterization

- Purity is confirmed by High-Performance Liquid Chromatography (HPLC) using water/methanol mobile phases and UV detection at 240 nm.

- Structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).

- Infrared (IR) spectroscopy to confirm functional groups.

- Melting point and crystallinity assessed for solid products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-iodo-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 2-amino-4-iodo-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-amino-4-iodo-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-iodo-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Ester Group Variability: Methyl esters (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate) exhibit lower molecular weights and altered lipophilicity compared to ethyl esters, impacting bioavailability .

Physicochemical Properties

- Lipophilicity : The iodine atom increases lipophilicity (logP) relative to chlorine or bromine analogues, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: Heavy halogens like iodine may lower thermal stability compared to non-halogenated analogues (e.g., I-6473) due to weaker C-I bonds .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Ethyl 2-amino-4-iodo-6-methylbenzoate?

- Methodological Answer : The synthesis generally involves multi-step procedures, including:

- Protection/Deprotection : Introducing and removing protecting groups for the amino functionality to prevent undesired side reactions.

- Iodination : Electrophilic aromatic substitution using iodine sources (e.g., ) with oxidizing agents (e.g., ) under acidic conditions. Temperature and solvent choice (e.g., acetic acid) are critical for regioselectivity .

- Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol.

- Example workflow: Start with a methyl benzoate precursor, introduce amino and methyl groups, followed by iodination, and finally esterify to the ethyl derivative .

Q. Which spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions and esterification. The iodine atom’s electron-withdrawing effect deshields nearby protons.

- IR : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (ester C=O) validate functional groups.

- Mass Spectrometry : Molecular ion peaks () confirm the molecular formula ().

- X-ray Crystallography : Resolves molecular geometry and packing using programs like SHELXL .

Q. How is this compound utilized as a synthetic intermediate?

- Methodological Answer :

- Substitution Reactions : The iodine atom serves as a leaving group for nucleophilic aromatic substitution (e.g., Suzuki coupling to introduce aryl groups).

- Functionalization : The amino group can be acylated or alkylated to create amides or secondary amines for drug discovery .

- Example: React with to form an azido derivative for click chemistry applications .

Advanced Research Questions

Q. How can iodination conditions be optimized for regioselectivity and yield?

- Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., –NH) to position iodine at the 4-position.

- Catalysts : Lewis acids like enhance electrophilic substitution efficiency.

- Monitoring : TLC or in-situ -NMR tracks reaction progress. Adjust temperature (e.g., 0–50°C) to minimize side products.

- Validation : Compare experimental yields (e.g., 60–85%) with computational predictions (DFT) for transition-state stability .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic Effects : NMR may average dynamic conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility.

- Crystal Disorder : Refine SHELXL parameters (e.g., PART, ISOR) to model disorder in the iodine or ester groups .

- Validation Tools : Employ checkCIF to identify outliers in bond lengths/angles and revise refinement strategies .

Q. What strategies enhance bioactivity through structural modifications?

- Methodological Answer :

- Amino Group Derivatization : Introduce sulfonamide or urea moieties to improve solubility and target binding (e.g., enzyme inhibition).

- Iodine Replacement : Substitute iodine with bioisosteres (e.g., –CF) to modulate lipophilicity and metabolic stability.

- SAR Studies : Compare analogs (e.g., bromo or chloro derivatives) to identify critical substituents for activity .

Q. How to address challenges in multi-step synthesis (e.g., low yields, purification)?

- Methodological Answer :

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Side Reactions : Add scavengers (e.g., ) to quench excess iodine.

- Process Optimization : Design DoE (Design of Experiments) to vary reaction time, temperature, and stoichiometry .

Q. How does computational modeling (e.g., DFT) predict reactivity and validate experimental data?

- Methodological Answer :

- Electrophilic Reactivity : Calculate Fukui indices to identify sites prone to electrophilic attack (e.g., para to –NH).

- Geometric Validation : Compare DFT-optimized structures with X-ray data (bond lengths ±0.02 Å, angles ±2°).

- Example: A distorted ethyl group conformation in the crystal structure may align with DFT-predicted staggered geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.